![molecular formula C17H24N2O2 B182184 tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate CAS No. 185559-52-8](/img/structure/B182184.png)

tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

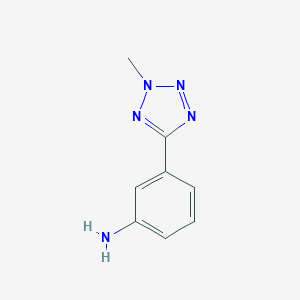

概要

説明

“tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate” is a synthetic compound . It is a chiral molecule, meaning it has a non-superimposable mirror image. This allows it to interact with other chiral molecules in a specific way.

Synthesis Analysis

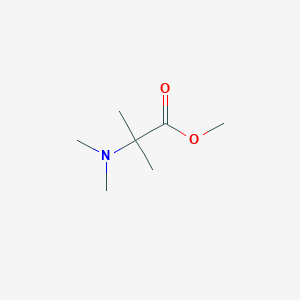

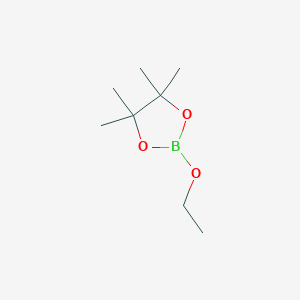

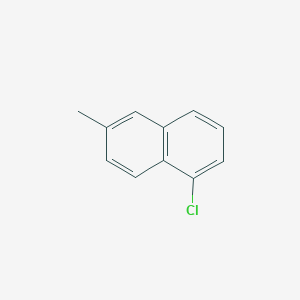

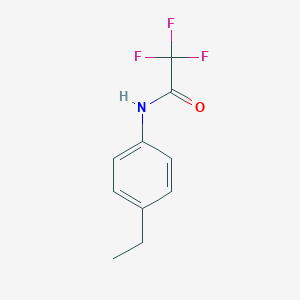

The synthesis of similar compounds involves the use of N-ethyl-N,N-diisopropylamine in DMF (N,N-dimethyl-formamide) at 50℃ for 18 hours . Another method involves the use of N-ethyl-N,N-diisopropylamine in acetonitrile at 80℃ .Molecular Structure Analysis

The molecular formula of the compound is C10H18N2O2 . The InChI Code is 1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6-,7+,8+ .Chemical Reactions Analysis

The compound has been found to bind to certain enzymes, such as cytochrome P450, and inhibit their activity. It is also capable of forming a variety of other bonds, such as covalent and ionic bonds.Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 305.3±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学的研究の応用

Synthesis of Natural Product Analogs

This compound could be used as an intermediate in the synthesis of natural product analogs with potential biological activities, such as cytotoxicity against human carcinoma cell lines .

Precursor for Biologically Active Compounds

It may serve as a precursor to biologically active natural products, aiding in the synthesis of compounds like Indiacen A and B .

Enzymatic Research

The compound might be involved in enzymatic studies or biosynthesis research, contributing to our understanding of biological processes .

Chemical Structure Analysis

Researchers could use this compound for crystal structure analysis, which is crucial for understanding molecular interactions and properties .

Medicinal Chemistry

It could be utilized in medicinal chemistry for the development of new pharmaceuticals, especially considering its complex bicyclic structure .

作用機序

Target of Action

The primary target of tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[31It is suggested that it could be used as an intermediate in the synthesis of histone deacetylase (hdac) inhibitors . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Pharmacokinetics

The pharmacokinetic properties of tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[31Its potential use as an hdac inhibitor suggests it may have good oral bioavailability .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

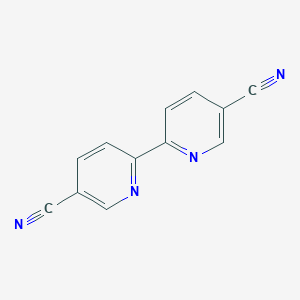

InChI |

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)18-15-13-10-19(11-14(13)15)9-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,18,20)/t13-,14+,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIFMNXUMIYQHE-YIONKMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453171, DTXSID901113710 | |

| Record name | tert-butyl (1R,5S,6s)-3-benzyl-3-aza-bicyclo[3.1.0]hexan-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1α,5α,6α)-3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate | |

CAS RN |

185559-52-8, 151860-18-3 | |

| Record name | tert-butyl (1R,5S,6s)-3-benzyl-3-aza-bicyclo[3.1.0]hexan-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1α,5α,6α)-3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)